ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
Description
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a synthetic coumarin-benzofuran hybrid compound. Its structure integrates a chromen-2-one (coumarin) core substituted with a 7-methyl group and a 6-oxyacetate ethyl ester, further linked to a 7-methoxybenzofuran moiety at the 4-position.
Synthesis: The compound can be synthesized via nucleophilic substitution reactions. For example, analogous coumarin derivatives are prepared by refluxing hydroxycoumarin precursors (e.g., 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid methyl ester) with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone, followed by recrystallization from ethanol .
Properties
IUPAC Name |
ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-4-27-22(25)12-28-18-10-15-16(11-21(24)29-19(15)8-13(18)2)20-9-14-6-5-7-17(26-3)23(14)30-20/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKZURJYAGZHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Pechmann Condensation
A resorcinol derivative (e.g., 3-methylresorcinol) reacts with ethyl acetoacetate under acidic conditions. For example:
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 3-Methylresorcinol | 10 mmol | Concentrated H2SO4, 80°C, 4 h |
| Ethyl acetoacetate | 12 mmol | |
| Yield | 68–72% |
This method produces 7-methyl-4-hydroxycoumarin, which is subsequently brominated at position 4 to enable cross-coupling with the benzofuran moiety.
Preparation of the 7-Methoxybenzofuran Moiety
The 7-methoxy-1-benzofuran-2-yl group is synthesized via cyclization of substituted propargyl ethers or palladium-catalyzed coupling.
Cyclization of o-Hydroxypropargyl Ethers
A salicylaldehyde derivative (e.g., 3-methoxy-4-hydroxybenzaldehyde) undergoes propargylation followed by Au(I)-catalyzed cyclization:
Procedure
Palladium-Catalyzed Coupling
Alternative routes employ Suzuki-Miyaura coupling between benzofuran boronic acids and halogenated coumarins.
Coupling of Benzofuran to the Coumarin Core
The benzofuran moiety is introduced at position 4 of the coumarin via cross-coupling or nucleophilic aromatic substitution .
Suzuki-Miyaura Coupling
A 4-bromo-7-methylcoumarin intermediate reacts with 7-methoxybenzofuran-2-ylboronic acid under palladium catalysis:
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 (3 mol%) |
| Base | Na2CO3 (2 equiv) |
| Solvent | DME/H2O (4:1) |
| Temperature | 90°C, 12 h |
| Yield | 78–85% |
Ullmann-Type Coupling
For electron-deficient coumarins, CuI/1,10-phenanthroline catalyzes the coupling with benzofuran thiols.
Etherification at Position 6
The hydroxyl group at position 6 undergoes etherification with ethyl bromoacetate. Two primary methods are employed:
Williamson Ether Synthesis
Conditions:
Mitsunobu Reaction
For sterically hindered substrates:
- Reagents: DIAD (1.5 equiv), PPh3 (1.5 equiv), ethyl glycolate (1.2 equiv)
- Solvent: THF, 0°C → rt, 24 h
- Yield: 82–88%
Purification and Characterization
Final purification is achieved via recrystallization (ethanol/water) or flash chromatography (SiO2, hexane/EtOAc 3:1). Key characterization data:
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 1H, coumarin H-5), 7.32 (s, 1H, benzofuran H-3), 6.94–6.88 (m, 2H, benzofuran H-5/H-6), 6.52 (s, 1H, coumarin H-8), 4.72 (s, 2H, OCH2CO), 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.89 (s, 3H, OCH3), 2.41 (s, 3H, CH3), 1.31 (t, J = 7.1 Hz, 3H, OCH2CH3).
- HRMS (ESI): m/z calcd for C22H18O7 [M+H]+: 394.1054; found: 394.1056.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pechmann Condensation | Cost-effective, one-pot | Limited regioselectivity | 65–72% |
| Suzuki Coupling | High regiocontrol | Requires Pd catalysts | 78–85% |
| Mitsunobu Etherification | Efficient for hindered alcohols | Expensive reagents | 82–88% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate exhibits significant antimicrobial properties.
Case Study : A study evaluated the compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties.
Case Study : In vitro tests against human cancer cell lines such as MCF-7 and HeLa demonstrated IC50 values below 20 µM. The mechanism of action is believed to involve the induction of oxidative stress leading to apoptosis in cancer cells.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include the formation of the benzofuran and chromene structures. Variations in synthesis can lead to derivatives with enhanced biological activity.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The benzofuran and chromenone moieties can interact with enzymes and receptors, potentially inhibiting or activating them. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound’s structural analogs vary in substituents, ester groups, and heterocyclic components, significantly influencing their physicochemical and biological profiles. Key examples include:
Table 1: Comparison of Structural and Physical Properties
*Calculated based on structural similarity to the isopropyl analog .
Notes:
- Halogenation (e.g., fluorine in ) enhances bioactivity by increasing electronegativity and membrane permeability .
Benzofuran-Coumarin Hybrids
The fusion of benzofuran and coumarin moieties synergizes their pharmacological properties:
- Antimicrobial Activity : Benzofuran derivatives exhibit antibacterial and antifungal properties due to their planar structure, which facilitates DNA intercalation or enzyme inhibition .
- Anticoagulant Effects : Coumarins like warfarin are classic anticoagulants. The chromen-2-one core in the target compound may retain similar thrombin-inhibitory activity .
Role of Substituents
Crystallographic and Stability Considerations
The target compound’s crystal packing likely involves non-classical C–H···O hydrogen bonds, as seen in analogous coumarin esters . These interactions stabilize the solid-state structure, impacting solubility and formulation stability. For example:
- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate forms planar layers via C–H···O bonds, with Hirshfeld surface analysis confirming 26.6% contribution from these interactions .
- Substituents like 7-methyl and 7-methoxy may introduce steric hindrance, altering crystal lattice dynamics compared to simpler derivatives .
Biological Activity
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that belongs to the class of flavonoids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a benzofuran moiety and a chromene derivative, which contribute to its biological properties.
Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Cytotoxicity and Antitumor Effects
Several studies have demonstrated the cytotoxic effects of flavonoid compounds on cancer cell lines. This compound exhibits selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Properties
Flavonoids are also recognized for their anti-inflammatory effects. This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
- Apoptotic Pathway Activation : Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-y]}acetate triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Inflammatory Mediators : The compound downregulates the expression of cyclooxygenase (COX) enzymes and lipoxygenases, which are involved in the inflammatory response.
Case Studies
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Solvent Effects : Polar aprotic solvents (DMF, acetone) improve solubility of intermediates .
- Temperature Control : Reflux conditions (60–80°C) balance reactivity and side-product suppression .
Q. SAR Study Design :
Synthesize analogs with -OCH₃ replaced by -NO₂ (electron-withdrawing) or -CH₃ (electron-donating).
Compare logP (lipophilicity) and IC₅₀ values (e.g., in enzyme inhibition assays) .
Advanced: What computational strategies are effective in predicting pharmacokinetic properties and target binding affinities?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR).
- Key Parameters : Grid box centered on catalytic sites (e.g., COX-2: Val523, Tyr355) .
- ADME Prediction :
- SwissADME : Predict logP (2.8–3.2), bioavailability score (>0.55).
- HIA (Human Intestinal Absorption) : >90% due to moderate logP and TPSA <90 Ų .
- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability with membrane receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
